(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione
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Overview
Description
(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione is a sesquiterpene lactone derived from the photochemical rearrangement of α-santonin It is known for its unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: (3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione is primarily synthesized through the photochemical rearrangement of α-santonin. The process involves dissolving α-santonin in acetic acid and exposing it to ultraviolet light. The reaction is typically carried out under nitrogen atmosphere to prevent oxidation. The reaction conditions include:
Solvent: Acetic acid
Light Source: Ultraviolet lamp
Temperature: 16°C
Duration: 7 hours
Industrial Production Methods: While the laboratory synthesis of isophotosantonin is well-documented, industrial-scale production methods are less common. The primary challenge lies in scaling up the photochemical reaction while maintaining efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its lactone ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetic acid, methanol, dichloromethane
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of isophotosantonin, each with distinct biological activities.
Scientific Research Applications
(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: Its biological activities, such as antimicrobial and cytotoxic properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the synthesis of bioactive compounds and natural product derivatives.
Mechanism of Action
The mechanism of action of isophotosantonin involves the nucleophilic addition of thiols, such as cysteine, to its α-methylene-γ-lactone moiety. This interaction disrupts the function of enzymes and proteins, leading to its biological effects. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione is unique among sesquiterpene lactones due to its specific structural rearrangement. Similar compounds include:
α-Santonin: The precursor to isophotosantonin.
Thapsigargin: Another sesquiterpene lactone with potent biological activities.
Absinthin: Known for its bitter properties and biological effects.
This compound stands out due to its distinct photochemical synthesis and the specific biological pathways it targets.
Properties
CAS No. |
1618-98-0 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3S,3aS,6R,6aR,9bS)-6-hydroxy-3,6,9-trimethyl-3a,4,5,6a,7,9b-hexahydro-3H-azuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-5-15(3,18)10-6-11(16)8(2)12(10)13(9)19-14(7)17/h7,9-10,13,18H,4-6H2,1-3H3/t7-,9-,10+,13-,15+/m0/s1 |
InChI Key |
FUKGETHUQZLZRJ-YIUCUBBLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@]([C@@H]3CC(=O)C(=C3[C@H]2OC1=O)C)(C)O |
SMILES |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
Canonical SMILES |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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